4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
Beschreibung
Eigenschaften
IUPAC Name |
4-bromo-1-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYGSMERXPQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200645 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400878-08-2 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400878-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide"
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
Authored by a Senior Application Scientist
Date: January 15, 2026
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the core chemical scaffold with established analytical methodologies for carbohydrazide derivatives. It offers a robust framework for understanding and experimentally determining the key parameters of this compound, crucial for its application in medicinal chemistry and materials science. The guide details experimental protocols, explains the rationale behind procedural choices, and provides a foundation for further investigation.
Introduction: The Significance of Pyrazole-Carbohydrazide Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1]. The incorporation of a carbohydrazide moiety can further enhance the pharmacological profile of these molecules. Carbohydrazides and their derivatives are known to act as important intermediates in the synthesis of various heterocyclic compounds and have shown diverse biological activities themselves[2][3].
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide combines these two important pharmacophores. The bromo-substituted, N-methylated pyrazole core provides a synthetically versatile scaffold, allowing for further functionalization, a key aspect in the development of targeted therapeutics[4]. This guide will delve into the essential physicochemical properties that govern the behavior of this molecule, from its solid-state characteristics to its solution behavior, providing a critical knowledge base for its application.
Molecular Structure and Core Scaffold Analysis
The foundational structure of the target compound is the 4-Bromo-1-methyl-1H-pyrazole ring. Understanding its properties is paramount to predicting the behavior of the final carbohydrazide derivative.
Chemical Identity of the Core Scaffold
-
IUPAC Name: 4-bromo-1-methyl-1H-pyrazole[5]
-
CAS Number: 15803-02-8[5]
-
Molecular Formula: C₄H₅BrN₂[5]
-
Molecular Weight: 161.00 g/mol [5]
Physicochemical Data of the Core Scaffold
A summary of the known experimental data for the 4-Bromo-1-methyl-1H-pyrazole core is presented in Table 1. This data provides a baseline for understanding the contribution of the scaffold to the overall properties of the carbohydrazide derivative.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 185-188 °C (at 760 mmHg) | |
| Density | 1.558 g/mL (at 25 °C) | |
| Refractive Index | n20/D 1.531 | |
| Flash Point | 93.3 °C | |
| Solubility | Poorly soluble in water; soluble in ethyl acetate, dichloromethane, DMSO, and DMF. | [6] |
Predicted Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
While direct experimental data for the title compound is scarce, we can infer its key properties based on the known data of its core scaffold and the general characteristics of related pyrazole-carbohydrazide derivatives found in the literature. The addition of the carbohydrazide group (-CONHNH₂) is expected to significantly alter the physical state and polarity of the molecule compared to its liquid pyrazole precursor.
Predicted Properties
| Property | Predicted Value/State | Rationale |
| Appearance | White to off-white crystalline solid | Carboxylic acid derivatives, including hydrazides, of similar heterocyclic compounds are typically solids at room temperature due to increased molecular weight and potential for hydrogen bonding[7]. |
| Molecular Formula | C₅H₇BrN₄O | Based on the addition of a carbohydrazide moiety to the pyrazole core. |
| Molecular Weight | 219.04 g/mol | Calculated from the molecular formula[8]. |
| Melting Point | Expected to be significantly higher than room temperature. | Similar pyrazole carbohydrazide derivatives reported in the literature have melting points in the range of 150-280°C, indicating strong intermolecular forces in the solid state[3]. |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol). Limited solubility in water and non-polar solvents. | The carbohydrazide group introduces polar character and hydrogen bonding capabilities, enhancing solubility in polar solvents. |
| pKa | The molecule will have both acidic (N-H of hydrazide) and basic (pyrazole nitrogens, -NH₂) sites. The exact pKa values would require experimental determination. | The pyrazole ring is weakly basic, while the hydrazide moiety has both weakly acidic and basic properties. |
Experimental Determination of Physicochemical Properties
To rigorously characterize 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide, a series of standard analytical experiments are required. The following section outlines the methodologies for these key determinations.
Synthesis and Purification
The synthesis of pyrazole carbohydrazides typically involves the reaction of a corresponding pyrazole carboxylic acid ester with hydrazine hydrate in a suitable solvent like ethanol[3][9].
Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for the target compound.
Melting Point Determination
Principle: The melting point is a fundamental property indicating the purity of a crystalline solid. A sharp melting range suggests high purity.
Protocol:
-
A small, dry sample of the crystalline product is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
Solubility Assessment
Principle: Determining the solubility profile in various solvents is crucial for formulation, reaction chemistry, and purification.
Protocol:
-
To a series of vials, add a fixed amount of the compound (e.g., 10 mg).
-
Add a measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO, acetone, hexane) to each vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.
-
Visually inspect for dissolution. If dissolved, add more solute until saturation is reached. If not, add more solvent incrementally.
-
Classify solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the chemical structure of the synthesized compound.
4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and environment of protons. Expected signals would include a singlet for the N-methyl group, a singlet for the pyrazole ring proton, and signals for the -NH and -NH₂ protons of the hydrazide group.
-
¹³C NMR: Will identify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the hydrazide and the carbons of the pyrazole ring.
4.4.2. Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amide & amine) | 3200-3400 |
| C=O stretch (amide I) | ~1650-1680 |
| N-H bend (amide II) | ~1600-1640 |
| C-N stretch | 1300-1400 |
| C-Br stretch | 500-600 |
4.4.3. Mass Spectrometry (MS)
Principle: MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Expected Result: The high-resolution mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (219.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Chromatographic Analysis (HPLC)
Principle: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound.
Protocol:
-
Develop a suitable reversed-phase HPLC method (e.g., C18 column).
-
The mobile phase could be a gradient of water and acetonitrile or methanol, with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Dissolve the sample in a suitable solvent (e.g., mobile phase) and inject it into the HPLC system.
-
Monitor the elution profile using a UV detector (a wavelength scan should be performed to determine the optimal monitoring wavelength).
-
Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Workflow for HPLC Purity Analysis
Caption: Standard workflow for HPLC purity determination.
Safety and Handling
Based on the hazard information for the 4-Bromo-1-methyl-1H-pyrazole core, the carbohydrazide derivative should be handled with care.
-
Hazards: Expected to be a skin and eye irritant. May cause respiratory irritation[5].
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest for medicinal chemistry due to its combination of a versatile pyrazole scaffold and a biologically active carbohydrazide moiety. While comprehensive experimental data is not yet publicly available, this guide provides a robust framework for its characterization. By leveraging data from its core structure and related analogues, we have outlined the predicted properties and detailed the necessary experimental protocols for their empirical determination. The methodologies described herein represent a self-validating system for the rigorous physicochemical analysis of this and similar novel compounds, ensuring data integrity and reproducibility in research and development settings.
References
-
PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]
-
Chemistry Reviews Letters. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-1-methyl-1h-pyrazol-3-amine. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives. Retrieved from [Link]
-
Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
- 5. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]
- 7. caming.com [caming.com]
- 8. 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of these activities, making it a privileged scaffold in drug discovery. This guide focuses on a specific, yet highly significant derivative: 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide. This compound combines the reactive potential of a brominated pyrazole with the versatile carbohydrazide moiety, positioning it as a key intermediate for the synthesis of novel therapeutic agents.
While a dedicated CAS Registry Number for 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is not readily found in common chemical databases as of the time of this writing, its hydrochloride salt has been cataloged, albeit without a specific CAS number assigned.[2] This guide will, therefore, provide a comprehensive overview of its synthesis, predicted properties, and potential applications based on established chemical principles and the known activities of structurally related compounds.
Physicochemical Properties and Structural Elucidation
As a discrete CAS number is not available, experimentally verified physicochemical data for 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is limited. However, we can extrapolate its key properties based on its constituent functional groups and related known compounds.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₅H₇BrN₄O | Based on its chemical structure. |
| Molecular Weight | 219.04 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Based on analogous pyrazole carbohydrazides. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | General solubility of similar heterocyclic compounds. |
| Stability | Stable under normal laboratory conditions. Should be stored away from strong oxidizing agents. | General stability of pyrazole derivatives. |
Spectroscopic data for the direct confirmation of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide would be essential for any researcher synthesizing this compound. Based on analogous structures, the following spectral characteristics can be anticipated:
-
¹H NMR: Resonances corresponding to the N-methyl group, the pyrazole ring proton, and the hydrazide protons (NH and NH₂).
-
¹³C NMR: Signals for the five carbon atoms of the pyrazole ring and the carbonyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C=N stretching of the pyrazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.
Synthesis and Reaction Mechanisms
The most logical and established route to 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is through the hydrazinolysis of its corresponding ester precursor, Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Precursor Synthesis: Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
The synthesis of the ester precursor can be achieved via bromination and subsequent methylation of a suitable pyrazole starting material. A general approach involves the cyclocondensation of a β-ketoester with a hydrazine to form the pyrazole ring, which can then be functionalized.
Hydrazinolysis to Form the Carbohydrazide
The conversion of the methyl ester to the carbohydrazide is a standard and efficient reaction, typically involving the treatment of the ester with hydrazine hydrate in an alcoholic solvent.
Caption: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide.
Experimental Protocol: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
-
Dissolution: Dissolve Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable alcohol, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide.
Applications in Drug Discovery and Organic Synthesis
The title compound is a versatile intermediate with significant potential in medicinal chemistry and organic synthesis.
Role as a Synthetic Building Block
The carbohydrazide moiety is a key functional group for the synthesis of a wide array of heterocyclic systems, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, through condensation reactions with various electrophiles. Furthermore, the bromine atom on the pyrazole ring is amenable to various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 4-position.[3]
Sources
"literature review of 4-bromopyrazole synthesis and reactions"
An In-Depth Technical Guide to the Synthesis and Reactions of 4-Bromopyrazole
Introduction: The Strategic Importance of 4-Bromopyrazole
In the landscape of heterocyclic chemistry, 4-bromopyrazole (CAS 2075-45-8) emerges as a cornerstone intermediate, prized for its versatility and strategic role in the synthesis of complex molecules.[1] This five-membered heterocyclic compound, featuring a bromine atom at the C4 position, serves as a pivotal building block in the development of a wide array of pharmaceuticals and agrochemicals.[1][2] Its pyrazole core is a prevalent scaffold in numerous biologically active compounds, including those with anti-inflammatory, anti-cancer, and neurological applications.[1]
The reactivity of 4-bromopyrazole is dictated by the electronic nature of the pyrazole ring and the presence of the bromine atom. The pyrazole ring is an aromatic heterocycle with an excess of π-electrons, making it susceptible to electrophilic attack, preferentially at the C4 position.[3] The bromine atom at this position then acts as a versatile synthetic handle, enabling a multitude of transition metal-catalyzed cross-coupling reactions.[2] This dual functionality allows chemists to first establish the core heterocyclic structure and then elaborate it with diverse functional groups, making 4-bromopyrazole an indispensable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its synthesis and key transformations, offering field-proven insights and detailed methodologies.
PART 1: Synthesis of 4-Bromopyrazole
The preparation of 4-bromopyrazole can be broadly categorized into two primary strategies: the direct electrophilic bromination of a pre-formed pyrazole ring and the construction of the brominated pyrazole ring in a one-pot cyclization-bromination sequence.
Direct Electrophilic Bromination of Pyrazole
The most direct and common route to 4-bromopyrazole is the electrophilic substitution on the parent pyrazole. The pyrazole ring is electron-rich, and theoretical calculations, as well as extensive experimental evidence, confirm that the C4 position is the most nucleophilic and thus the most reactive towards electrophiles.[3][4][5]
Causality Behind Reagent Choices:
-
Brominating Agents: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred for its ease of handling (solid reagent) and milder reaction conditions, which can lead to higher selectivity and fewer side products.[5][6] Other reagents like N-bromosaccharin (NBSac) have also been shown to be highly effective.[2][7]
-
Solvent Systems: The choice of solvent can influence the reaction rate and outcome. Reactions can be performed in various organic solvents or even in water.[6] Solvent-free conditions have also been developed as an environmentally friendly alternative.[2]
Workflow for Synthesis Strategies
Caption: Key strategies for the synthesis of 4-bromopyrazole.
Experimental Protocol: Synthesis of 4-Bromopyrazole via Direct Bromination [6]
-
Materials: 1H-pyrazole (10 g, 147 mmol), N-bromosuccinimide (NBS, 26.1 g, 147 mmol), Water (150 mL), Ethyl acetate (EtOAc), Sodium carbonate (Na₂CO₃) solution, Saturated saline solution, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Suspend 1H-pyrazole (1.0 eq) in water in a round-bottom flask at room temperature.
-
Add N-bromosuccinimide (1.0 eq) to the suspension in one portion. The mixture will immediately turn milky white.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
-
One-Pot Cyclization and Bromination
An elegant and efficient alternative involves the condensation of 1,3-diketones with hydrazines, followed by an in-situ bromination step.[2][7] This approach is particularly valuable for producing substituted 4-bromopyrazoles in a single operational sequence, avoiding the isolation of intermediates.
Causality Behind Experimental Choices:
-
Catalyst: The initial cyclocondensation is often acid-catalyzed. Silica-supported sulfuric acid is an effective heterogeneous catalyst that simplifies workup, as it can be easily filtered off.[2][7]
-
Conditions: Performing the reaction under solvent-free conditions can accelerate the reaction rate and reduce environmental impact.[2][7]
Electrochemical Synthesis
Modern electrochemical methods provide a green and efficient route for bromination. This technique involves the galvanostatic electrolysis of a sodium bromide solution containing the pyrazole substrate.[8] The bromide ions are oxidized at the platinum anode to generate the brominating species in-situ, offering high yields without the need for stoichiometric chemical brominating agents.[8]
Table 1: Comparison of Synthetic Methods for 4-Bromopyrazoles
| Method | Brominating Agent | Catalyst/Conditions | Advantages | Disadvantages | Reference(s) |
| Direct Bromination | N-Bromosuccinimide (NBS) | Water, Room Temp. | Simple, high yield, mild conditions. | Requires pre-formed pyrazole. | [6] |
| One-Pot Synthesis | N-Bromosaccharin | H₂SO₄/SiO₂, Solvent-free | High efficiency, builds complexity. | May produce regioisomers with unsymmetrical diketones. | [2][7] |
| Electrosynthesis | NaBr (in-situ Br₂) | Pt anode, Galvanostatic | Green, avoids hazardous reagents. | Requires specialized equipment. | [8] |
PART 2: Key Reactions of 4-Bromopyrazole
The bromine atom at the C4 position makes 4-bromopyrazole an exceptionally useful substrate for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions and N-functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
4-Bromopyrazole is an excellent coupling partner in reactions that form new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry.[1][2] While 4-iodopyrazole can be more reactive, 4-bromopyrazole often provides a good balance of reactivity and stability, sometimes leading to higher yields and fewer side reactions like dehalogenation.[9]
Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling 4-bromopyrazole with boronic acids or their esters.[10][11] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
Causality Behind Protocol Choices:
-
Catalyst/Ligand: Palladium catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[10][11]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid for the transmetalation step.[11][12]
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative [13]
-
Materials: 7-Bromo-1H-indazol-4-yl derivative (1.0 eq), Arylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 mixture).
-
Procedure:
-
To a microwave vial, add the 7-bromo-1H-indazole derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and heat in a microwave reactor at 120 °C for 2 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired arylated product.
-
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between 4-bromopyrazole and a terminal alkyne, yielding valuable alkynylpyrazole intermediates.[14][15]
Causality Behind Protocol Choices:
-
Dual Catalysis: This reaction uniquely employs a palladium catalyst for the main cycle and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate, which facilitates the transmetalation step.[14][16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent.[17]
Table 2: Typical Conditions for Sonogashira Coupling of 4-Bromopyrazoles [17]
| Component | Example Reagent/Condition | Purpose |
| Palladium Catalyst | Pd(OAc)₂ (3 mol%) | Main catalyst for the cross-coupling cycle. |
| Ligand | XPhos (6 mol%) | Bulky, electron-rich ligand to promote catalysis. |
| Copper Co-catalyst | CuI (not always required in modern protocols) | Activates the alkyne. |
| Base | Et₃N | Neutralizes HX byproduct, can be the solvent. |
| Solvent | MeCN or amine base | Provides reaction medium. |
| Temperature | 110 °C | To overcome activation energy, especially for less reactive substrates. |
C. Buchwald-Hartwig Amination
This reaction is one of the most powerful methods for constructing C-N bonds, coupling 4-bromopyrazole with primary or secondary amines.[18][19] It is a cornerstone for synthesizing amine-containing pharmaceuticals.
Causality Behind Protocol Choices:
-
Ligand Selection is Critical: The success of the Buchwald-Hartwig amination heavily relies on the choice of a bulky, electron-rich phosphine ligand. Ligands like tBuDavePhos are designed to promote the challenging reductive elimination step that forms the C-N bond.[20][21]
-
Substrate Limitations: Amines bearing β-hydrogen atoms can be problematic substrates, as they can undergo β-hydride elimination from the palladium complex, leading to low yields.[21] Using N-protected pyrazoles, such as an N-trityl group, can improve reactivity.[20]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole [22]
-
Materials: 4-Bromo-1-tritylpyrazole (1.0 eq), Piperidine (2.0 eq), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), Potassium t-butoxide (tBuOK, 2.0 eq), Xylene.
-
Procedure:
-
In a microwave vial, combine 4-bromo-1-tritylpyrazole, tBuDavePhos, Pd(dba)₂, and tBuOK.
-
Add the solvent (xylene) followed by the amine (piperidine).
-
Seal the vial and heat in a microwave reactor at 160 °C for 10-30 minutes.
-
After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
N-Functionalization Reactions
The regioselective functionalization of the nitrogen atoms in the pyrazole ring is crucial for tuning the biological and physical properties of the final molecule.[23][24]
A. N-Alkylation
Introducing an alkyl group onto one of the pyrazole nitrogens is a common and critical transformation.[25][26]
-
Classical Method: This involves treating the 4-bromopyrazole with a base (e.g., K₂CO₃, NaH) to deprotonate the N-H, followed by the addition of an alkyl halide.[24]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) allows the reaction to proceed under mild, often solvent-free, conditions with a solid base like KOH.[24]
-
Enzymatic Alkylation: For unparalleled regioselectivity, engineered enzymes can be used in a cascade system to transfer alkyl groups from simple haloalkanes to a specific nitrogen atom of the pyrazole ring.[23]
The Versatility of 4-Bromopyrazole
Caption: 4-Bromopyrazole as a central hub for synthetic diversification.
Conclusion
4-Bromopyrazole stands as a testament to the power of a well-positioned functional group on a privileged heterocyclic scaffold. Its synthesis is accessible through robust and optimizable methods, including direct bromination and one-pot cyclizations. More importantly, the C-Br bond serves as a versatile linchpin for advanced chemical transformations. The widespread application of palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—allows for the precise and efficient introduction of carbon and nitrogen substituents, building molecular complexity with remarkable control. Complemented by reliable N-alkylation strategies, the reaction portfolio of 4-bromopyrazole provides chemists with a powerful toolkit for the rapid assembly of novel chemical entities for pharmaceutical and agrochemical discovery.
References
-
Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available from: [Link][2][7]
-
Lyalin, B.V., Petrosyan, V.A., & Ugrak, B.I. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46(2), 123-128. Available from: [Link][8]
-
Bonacorso, H.G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. Available from: [Link][17]
-
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4708. Available from: [Link][20][21]
-
Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available from: [Link]
-
Chem Catalyst Pro. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. LinkedIn. Available from: [Link][1]
-
Brian, M. L., & Finar, I. L. (1958). Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 36(5), 705-711. Available from: [Link][4]
-
Kumbhar, A.S., et al. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 9(5), 29-37. Available from: [Link][5]
-
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available from: [Link]
-
Lee, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available from: [Link][22]
-
Hammer, S.C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie, 60(11), 5554-5559. Available from: [Link][23]
-
Bakr, R.B., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 487-529. Available from: [Link][3]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link][18]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available from: [Link][14]
-
Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2999. Available from: [Link][11]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link][19]
-
Aouad, M.R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6895-6905. Available from: [Link][13]
-
Ghaffari, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3393. Available from: [Link][25][26]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link][15]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link][16]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link][12]
Sources
- 1. nbinno.com [nbinno.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 6. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. mdpi.com [mdpi.com]
The Pyrazole-3-Carbohydrazide Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Versatility of the Pyrazole-3-Carbohydrazide Core
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. When combined with a carbohydrazide moiety at the 3-position, the resulting pyrazole-3-carbohydrazide scaffold gives rise to a class of compounds with a remarkably broad spectrum of biological activities.[3] This in-depth guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazole-3-carbohydrazide derivatives, offering insights for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical entity for therapeutic innovation. We will explore the critical role of substituent effects on the pyrazole core and the carbohydrazide side chain in modulating a range of biological outcomes, including antimicrobial, anticancer, and anti-inflammatory activities.
I. The Architectural Blueprint: Understanding the Pyrazole-3-Carbohydrazide Scaffold
The fundamental pyrazole-3-carbohydrazide structure consists of a five-membered aromatic pyrazole ring with two adjacent nitrogen atoms, to which a carbohydrazide group (-CONHNH₂) is attached at the 3-position. The inherent chemical features of this scaffold, including its aromaticity, hydrogen bond donor and acceptor capabilities, and conformational flexibility, provide a rich foundation for structural modifications to fine-tune its pharmacological properties.
The general synthetic strategy for pyrazole-3-carbohydrazide derivatives often involves the cyclocondensation of a β-dicarbonyl compound with hydrazine to form the pyrazole ring, followed by the conversion of an ester group at the 3-position to the corresponding carbohydrazide.[4][5] This carbohydrazide then serves as a versatile handle for further derivatization, most commonly through condensation with various aldehydes or ketones to form hydrazones.
Below is a generalized workflow for the synthesis of pyrazole-3-carbohydrazide derivatives, a common starting point for SAR studies.
Caption: Generalized synthetic workflow for pyrazole-3-carbohydrazide derivatives.
II. Decoding the Structure-Activity Relationship: A Multifaceted Analysis
The biological activity of pyrazole-3-carbohydrazides is exquisitely sensitive to the nature and position of substituents on both the pyrazole ring and the carbohydrazide moiety. This section dissects the key SAR principles governing their efficacy in various therapeutic areas.
A. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Pyrazole-3-carbohydrazide derivatives have emerged as a promising class of antimicrobial agents.[4][6][7] The SAR studies in this area reveal several critical determinants of their potency.
-
Substitution on the Pyrazole Ring:
-
N1-Position: Substitution at the N1 position of the pyrazole ring with bulky aromatic groups, such as a phenyl group, is often associated with enhanced antibacterial activity.[6]
-
C5-Position: The presence of small alkyl groups, like a methyl group, at the C5-position can contribute positively to antimicrobial efficacy.[4]
-
-
The Carbohydrazide Moiety and its Derivatives:
-
The hydrazone linkage (-N=CH-) formed by the condensation of the carbohydrazide with various aromatic aldehydes is a crucial pharmacophore. The electronic properties of the substituents on the aromatic ring of the aldehyde play a pivotal role.
-
Electron-withdrawing groups (e.g., chloro, nitro) on the aromatic ring of the hydrazone moiety often lead to increased antibacterial activity.[4][7]
-
Electron-donating groups (e.g., methoxy, dimethylamino) can either enhance or diminish activity depending on the specific bacterial strain and the overall molecular context.[5]
-
Table 1: Influence of Substituents on the Antimicrobial Activity of Pyrazole-3-carbohydrazide Derivatives
| Position of Substitution | Substituent Type | General Effect on Antimicrobial Activity | Reference |
| Pyrazole N1 | Phenyl | Increased activity | [6] |
| Pyrazole C5 | Methyl | Favorable for activity | [4] |
| Hydrazone Aryl Ring | Electron-withdrawing (e.g., -Cl, -NO₂) | Generally increased activity | [4][7] |
| Hydrazone Aryl Ring | Electron-donating (e.g., -OCH₃, -N(CH₃)₂) | Variable effects | [5] |
B. Anticancer Activity: A Promising Avenue in Oncology
The pyrazole-3-carbohydrazide scaffold has been extensively investigated for its anticancer potential, with derivatives showing cytotoxicity against a range of cancer cell lines.[2][8][9][10]
-
The Role of the Indole Moiety: A significant breakthrough in this area has been the incorporation of an indole ring at the 3-position of the pyrazole. 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including HepG-2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer).[11] Some of these compounds were found to be more potent than the standard anticancer drug 5-fluorouracil.[11]
-
Mechanism of Action: Flow cytometry analysis has revealed that some of these potent indolyl-pyrazole-carbohydrazide derivatives induce cell cycle arrest at the S phase, suggesting a mechanism that interferes with DNA synthesis.[11]
-
Substituent Effects on the Hydrazone Moiety: Similar to antimicrobial agents, the nature of the aromatic aldehyde used to form the hydrazone is critical. The presence of specific substituents can significantly impact cytotoxic potency.
Caption: Proposed mechanism of action for anticancer indolyl-pyrazole-carbohydrazides.
C. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[2] Pyrazole-3-carbohydrazides have also been explored for their potential to mitigate inflammation.[3][12]
-
Key Structural Features: The anti-inflammatory activity is often associated with the ability of these compounds to inhibit cyclooxygenase (COX) enzymes. The SAR in this area points to the importance of specific substitutions on the pyrazole and the attached side chains.
-
The presence of a furan-2-carbohydrazide moiety has been shown to yield compounds with significant anti-inflammatory activity, in some cases more potent than standard drugs like ibuprofen and indomethacin.[13][14]
III. Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this field, this section provides a standardized, step-by-step methodology for the synthesis and preliminary biological evaluation of pyrazole-3-carbohydrazide derivatives.
A. General Synthetic Procedure for N'-[(Aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazides
This protocol is adapted from established synthetic routes.[4][5]
Step 1: Synthesis of the Pyrazole-3-carboxylate Intermediate
-
To a solution of a β-dicarbonyl compound (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Add a catalytic amount of a suitable acid (e.g., sulfuric acid).
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the ethyl pyrazole-3-carboxylate.
Step 2: Synthesis of the Pyrazole-3-carbohydrazide Core
-
Dissolve the ethyl pyrazole-3-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to yield the pyrazole-3-carbohydrazide.
Step 3: Synthesis of the Final Hydrazone Derivatives
-
Suspend the pyrazole-3-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired aromatic aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, and the product will precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide.
B. In Vitro Antimicrobial Screening Protocol (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Future Directions and Concluding Remarks
The pyrazole-3-carbohydrazide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical interplay between different structural modifications and the resulting biological activities. Future research should focus on:
-
Multitargeting Approaches: Designing derivatives that can modulate multiple biological targets simultaneously, which could be particularly beneficial in complex diseases like cancer.[15]
-
Pharmacokinetic Optimization: Improving the drug-like properties of potent lead compounds, such as solubility and metabolic stability, to enhance their in vivo efficacy.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to rationalize their biological effects and guide further optimization.[15]
References
-
Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
-
SAR of pyrazole derivatives as potential antibacterial agents. ResearchGate. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters. [Link]
-
Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. PubMed. [Link]
-
Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. PubMed. [Link]
Sources
- 1. meddocsonline.org [meddocsonline.org]
- 2. Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Pyrazole Derivatives from 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide: An Application Note and Protocol Guide
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of clinically approved drugs. Its structural versatility allows for diverse substitutions, leading to a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[4][5][6][7][8] The ability to functionalize the pyrazole ring at various positions enables the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for the development of novel therapeutic agents.
This guide provides a comprehensive overview of the synthetic pathways to novel pyrazole derivatives, commencing with the versatile building block, 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide . This starting material offers two key reactive sites for molecular elaboration: the carbohydrazide moiety at the 3-position and the bromo substituent at the 4-position. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for the synthesis of Schiff bases, 1,3,4-oxadiazoles, 1,2,4-triazoles, and derivatives arising from palladium-catalyzed cross-coupling reactions.
Synthetic Strategies and Workflows
The synthetic utility of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is showcased through a series of transformations targeting its distinct functional groups. The carbohydrazide moiety serves as a versatile precursor for the construction of various heterocyclic systems, while the bromo substituent provides a handle for the introduction of diverse aryl and amino functionalities via modern cross-coupling techniques.
Caption: Synthetic pathways from 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide.
Part 1: Transformations of the Carbohydrazide Moiety
The carbohydrazide functional group is a rich source for the synthesis of various five-membered heterocycles and Schiff bases, which are known to possess a wide range of biological activities.
Synthesis of Pyrazole-Schiff Base Conjugates
Schiff bases, characterized by the azomethine (-N=CH-) group, are readily synthesized through the condensation of a primary amine (in this case, the hydrazide) with an aldehyde or ketone. These compounds have garnered significant interest due to their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[3][6][7]
-
Dissolution: Dissolve 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq.) in a suitable solvent such as absolute ethanol or methanol.
-
Addition of Aldehyde: To the stirred solution, add the desired aromatic or heteroaromatic aldehyde (1.1 eq.).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to afford the pure Schiff base derivative.
| Parameter | Condition |
| Solvent | Absolute Ethanol / Methanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Filtration |
Expected Characterization Data:
-
¹H NMR: Appearance of a singlet in the range of δ 8.5-10.0 ppm corresponding to the azomethine proton (-N=CH-). The disappearance of the -NH₂ protons of the hydrazide.
-
IR (cm⁻¹): A strong absorption band in the region of 1600-1620 cm⁻¹ characteristic of the C=N stretching vibration.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the synthesized Schiff base.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are isosteric with esters and amides, leading to improved metabolic stability and pharmacokinetic properties. They are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][4][9]
-
Salt Formation: To a solution of potassium hydroxide (1.2 eq.) in ethanol, add 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq.) and stir for 30 minutes at room temperature.
-
Cyclization: Add carbon disulfide (CS₂) (1.5 eq.) dropwise to the mixture and continue stirring at room temperature for 12-16 hours.
-
Isolation: The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ethanol, and dried.
-
Acidification: The dried salt is then dissolved in water and acidified with dilute hydrochloric acid (HCl) to precipitate the 2-thioxo-1,3,4-oxadiazole derivative.
-
Purification: The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Expected Characterization Data:
-
¹H NMR: Presence of a broad singlet corresponding to the -NH proton of the oxadiazole ring.
-
¹³C NMR: A characteristic signal for the C=S carbon in the range of δ 175-185 ppm.
-
IR (cm⁻¹): Appearance of a C=S stretching band around 1250-1300 cm⁻¹.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer activities.[2][10]
-
Thiosemicarbazide Formation: Follow steps 1 and 2 from Protocol 2 to form the potassium dithiocarbazinate salt.
-
Cyclization with Hydrazine: To a suspension of the potassium salt in water, add hydrazine hydrate (2.0 eq.).
-
Reaction: Reflux the mixture for 6-10 hours. The evolution of hydrogen sulfide (H₂S) gas indicates the progress of the reaction.
-
Acidification: After cooling, the reaction mixture is acidified with dilute HCl.
-
Isolation and Purification: The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 4-amino-1,2,4-triazole-3-thione.
Expected Characterization Data:
-
¹H NMR: Signals corresponding to the -NH and -NH₂ protons, which are exchangeable with D₂O.
-
IR (cm⁻¹): Characteristic absorption bands for N-H stretching and C=S stretching.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position
The bromo substituent at the 4-position of the pyrazole ring is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the formation of C-C and C-N bonds, respectively.
Caption: Palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and heteroaryl compounds. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
-
Reaction Setup: In a Schlenk flask, combine the 4-bromo-1-methyl-1H-pyrazole derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/Water, Toluene |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction has broad substrate scope and is tolerant of many functional groups.[11]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-bromo-1-methyl-1H-pyrazole derivative (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.0 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst/Ligand | Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos |
| Base | NaOtBu, K₃PO₄, LiHMDS |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Potential Applications of the Synthesized Derivatives
The novel pyrazole derivatives synthesized from 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide are expected to exhibit a range of biological activities, making them promising candidates for further investigation in drug discovery programs.
-
Antimicrobial Activity: Pyrazole-Schiff base conjugates and pyrazole-triazole hybrids have shown significant potential as antibacterial and antifungal agents.[3][6][12]
-
Anticancer Activity: The incorporation of 1,3,4-oxadiazole and 1,2,4-triazole moieties, as well as modifications through Suzuki coupling, can lead to compounds with potent anticancer properties.[1][4][5]
-
Antiviral Activity: Pyrazole and triazole-containing compounds have been investigated for their antiviral efficacy, including activity against coronaviruses.[2][8][13]
Conclusion
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a highly valuable and versatile starting material for the synthesis of a diverse library of novel pyrazole derivatives. The methodologies outlined in this guide provide a robust framework for the generation of compounds with significant potential for therapeutic applications. The strategic combination of transformations at the carbohydrazide moiety and the bromo substituent allows for extensive molecular diversification, paving the way for the discovery of new lead compounds in drug development.
References
-
Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment. PubMed. [Link]
-
Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. MDPI. [Link]
-
Synthesis, Characterization and Antibacterial Activity of Some New Pyrazole based Schiff-bases. ResearchGate. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]
-
Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed. [Link]
-
In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. MDPI. [Link]
-
Synthesis and antiviral activity of new pyrazole and thiazole derivatives. PubMed. [Link]
-
Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Request PDF. [Link]
-
Anticancer pyrazol/thiazole–oxadiazole hybrids for potent anticancer... ResearchGate. [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed Central. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. [Link]
-
Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. ResearchGate. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC - NIH. [Link]
-
Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. nature.com. [Link]
-
Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate. [Link]
-
Pyrazole derivatives with antiviral activity. ResearchGate. [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Request PDF. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
Sources
- 1. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Pyrazole Scaffolds and Multi-Component Reactions in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its successful application in designing molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1]
Multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis and drug discovery, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple precursors.[5][6] By combining three or more reactants in a single synthetic operation, MCRs allow for the construction of complex molecular architectures in a time- and resource-efficient manner.[5]
This guide focuses on the potential applications of a highly functionalized building block, 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide , in the realm of multi-component reactions. The presence of a reactive carbohydrazide moiety, a bromine atom for further functionalization (e.g., cross-coupling reactions), and a methylated pyrazole core makes this compound a versatile synthon for the construction of novel heterocyclic libraries with significant potential for hit and lead discovery in drug development programs.
Synthesis of the Core Building Block: 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
A reliable supply of the starting material is crucial for any synthetic campaign. While direct synthesis protocols for 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide are not extensively reported, a logical synthetic route can be devised from commercially available precursors. The following proposed synthesis is based on established chemical transformations.
Workflow for the Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
Caption: Proposed synthetic workflow for 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide.
Protocol 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid
This protocol is adapted from established procedures for the bromination of pyrazole carboxylic acids.[4]
Materials:
-
1-Methyl-1H-pyrazole-3-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Crushed ice
-
Distilled water
Procedure:
-
To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid in concentrated sulfuric acid, cooled in an ice bath, add N-bromosuccinimide portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the solid under vacuum to afford 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
Protocol 2: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
This two-step protocol involves the esterification of the carboxylic acid followed by hydrazinolysis.
Step 1: Esterification
-
Suspend 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid in methanol.
-
Cool the suspension in an ice bath and add thionyl chloride dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Step 2: Hydrazinolysis
-
Dissolve the methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide.
Application in Multi-Component Reactions: Proposed Protocols
The carbohydrazide functionality in the target molecule is a versatile nucleophile that can participate in a variety of condensation reactions, making it an excellent candidate for several classes of MCRs. The following are proposed protocols for the application of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide in the synthesis of novel heterocyclic scaffolds.
Synthesis of Fused Pyrazolo[1,5-a]pyrimidines
The reaction of pyrazole-based hydrazides with 1,3-dicarbonyl compounds or their equivalents is a well-established route to pyrazolo[1,5-a]pyrimidines, a class of compounds with known biological activities, including protein kinase inhibition.[7][8][9]
Caption: Proposed MCR for the synthesis of Pyrazolo[1,5-a]pyrimidines.
Protocol 3: One-Pot Synthesis of a 4-Bromo-1-methyl-pyrazolo[1,5-a]pyrimidine Derivative
Materials:
-
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
-
Acetylacetone (or other 1,3-dicarbonyl compounds)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a solution of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide in ethanol, add an equimolar amount of acetylacetone.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Rationale: This reaction proceeds through an initial condensation of the carbohydrazide with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.
Ugi-type Reaction for the Synthesis of Peptidomimetic Scaffolds
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, enabling the rapid synthesis of α-acylamino amides.[10][11] While the classical Ugi reaction utilizes a carboxylic acid, modifications exist where other acidic components can be used. In this proposed Ugi-type reaction, the carbohydrazide can act as the amine component.
Caption: Proposed Ugi-type reaction involving the title carbohydrazide.
Protocol 4: Proposed Ugi-type Synthesis of a Pyrazole-Containing Peptidomimetic
Materials:
-
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
-
An aldehyde (e.g., Benzaldehyde)
-
An isocyanide (e.g., tert-Butyl isocyanide)
-
A carboxylic acid (e.g., Acetic acid)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the carboxylic acid, followed by the isocyanide.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
Rationale: The reaction is expected to proceed via the formation of a hydrazone intermediate from the carbohydrazide and the aldehyde. This intermediate, upon protonation by the carboxylic acid, forms an iminium ion which is then attacked by the isocyanide. Subsequent intramolecular rearrangement and addition of the carboxylate anion would yield the final α-acylamino amide product. The resulting molecule would possess a peptide-like backbone decorated with the pyrazole moiety, offering a novel scaffold for biological screening.[12][13]
Passerini-type Reaction for the Synthesis of α-Acyloxy Amide Derivatives
The Passerini three-component reaction (Passerini-3CR) typically involves a carboxylic acid, a carbonyl compound, and an isocyanide.[2][3][14] In a conceptual extension, the carbohydrazide could potentially act as a nucleophile in a Passerini-type condensation, although this is a non-classical application and would require experimental validation. A more plausible approach would be to first form a hydrazone with an aldehyde, which could then participate in a subsequent reaction with a carboxylic acid and an isocyanide.
Data Presentation: Expected Product Characterization
The successful synthesis of the proposed compounds would be confirmed by standard analytical techniques. The following table provides a template for the expected data.
| Product Class | Key Spectroscopic Data |
| Pyrazolo[1,5-a]pyrimidine | ¹H NMR: Characteristic signals for the pyrazole and pyrimidine ring protons, as well as signals for the substituents. ¹³C NMR: Resonances corresponding to the carbon atoms of the fused heterocyclic core. MS (ESI): A prominent [M+H]⁺ peak corresponding to the molecular weight of the product. |
| Ugi-type Product | ¹H NMR: Amide N-H protons, signals for the newly formed stereocenter, and resonances from all four components. ¹³C NMR: Carbonyl signals for the amide and ester groups. MS (ESI): The [M+H]⁺ peak confirming the molecular weight. |
Conclusion and Future Outlook
4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide represents a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds through multi-component reactions. The protocols outlined in this guide provide a starting point for researchers to investigate the reactivity of this versatile synthon. The resulting pyrazolo[1,5-a]pyrimidines and peptidomimetic structures are of significant interest in drug discovery due to their potential to interact with a wide range of biological targets. The bromine atom on the pyrazole ring serves as a valuable handle for further diversification through cross-coupling reactions, enabling the generation of extensive libraries for structure-activity relationship (SAR) studies. Future work should focus on the experimental validation of these proposed reactions and the exploration of a broader range of MCRs to fully exploit the synthetic potential of this promising pyrazole derivative.
References
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). Wiley Online Library. Retrieved January 15, 2026, from [Link]
-
Dömling, A. (2016). Hydrazine in the Ugi Tetrazole Reaction. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2027.
-
Passerini reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Passerini reaction. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
-
Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2022). Molecules, 27(19), 6241.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
-
The Passerini Reaction. (n.d.). Wiley Online Library. Retrieved January 15, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(11), 2095-2115.
-
Cyclization Cascade of Hydrazono Ugi Adducts Towards Pyrazoles. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Molecules, 26(16), 4983.
-
Passerini Reaction Mechanism, Examples, and Applications. (2022). Chemistry Notes. Retrieved January 15, 2026, from [Link]
-
Four component reaction for the synthesis of pyrazole based pyrido[2,3‐d] pyrimidine‐dione. (n.d.). Wiley Online Library. Retrieved January 15, 2026, from [Link]
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal, 11(1), 51.
- Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (2020). Scientific Reports, 10(1), 19869.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society, 55(4), 238-242.
-
Reaction of the carbohydrazide derivative (3) with carbonyl compounds to yield the hydrazone series. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
- One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (2018). Beilstein Journal of Organic Chemistry, 14, 2588-2595.
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Hydrazine in the Ugi Tetrazole Reaction [organic-chemistry.org]
- 12. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
Application Notes and Protocols: Synthesis of Pyrazole Aldehydes via Vilsmeier-Haack Reaction of Pyrazole Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of pyrazole aldehydes from pyrazole hydrazones. Pyrazole aldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The Vilsmeier-Haack reaction offers an efficient and versatile method for the formylation of pyrazole hydrazones, leading to the formation of pyrazole-4-carbaldehydes. This document details the underlying mechanism, provides a step-by-step experimental protocol, and discusses the characterization of the resulting products.
Introduction: The Significance of the Vilsmeier-Haack Reaction in Pyrazole Chemistry
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[2][4] In the realm of heterocyclic chemistry, the Vilsmeier-Haack reaction has proven to be an invaluable tool for the synthesis of a variety of aldehydes that serve as key building blocks for more complex molecules.[5][6][7]
Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[8] The introduction of a formyl group into the pyrazole ring, particularly at the C4 position, provides a versatile handle for further functionalization and the construction of novel pyrazole-based scaffolds for drug discovery and materials science. The reaction of pyrazole hydrazones with the Vilsmeier reagent offers a direct and efficient route to these valuable pyrazole-4-carbaldehydes.[8][9][10]
Reaction Mechanism: From Hydrazone to Aldehyde
The Vilsmeier-Haack reaction of a pyrazole hydrazone to form a pyrazole-4-carbaldehyde proceeds through a multi-step mechanism involving the formation of the Vilsmeier reagent, electrophilic attack, cyclization, and subsequent formylation.
Step 1: Formation of the Vilsmeier Reagent. N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[2][4]
Step 2: Electrophilic Attack and Cyclization. The pyrazole hydrazone attacks the Vilsmeier reagent, initiating a cascade of reactions that leads to the formation of the pyrazole ring.
Step 3: Formylation. The newly formed pyrazole ring, being an electron-rich heterocycle, undergoes electrophilic substitution by another molecule of the Vilsmeier reagent, typically at the C4 position.
Step 4: Hydrolysis. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde.[2]
Caption: Mechanism of the Vilsmeier-Haack reaction on pyrazole hydrazones.
Experimental Protocol: A General Procedure
This protocol provides a generalized procedure for the Vilsmeier-Haack formylation of a pyrazole hydrazone. The specific reaction time and temperature may need to be optimized for different substrates.
Materials and Reagents
-
Pyrazole hydrazone
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3-5 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add POCl₃ (1.5-3 equivalents) dropwise via the dropping funnel while maintaining the temperature between 0-5 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with Hydrazone: Dissolve the pyrazole hydrazone (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated. Reaction conditions can vary significantly depending on the substrate, ranging from room temperature for several hours to heating at 60-100 °C for 2-8 hours.[6][11][12] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole-4-carbaldehyde.
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
Comparative Data: Reaction Conditions and Yields
The efficiency of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes can be influenced by the nature of the substituents on the pyrazole hydrazone and the reaction conditions employed. The following table summarizes various reported conditions and the corresponding yields.
| Starting Hydrazone Substituents | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Aryl-3-aryl | 70 | 5-6 | Good | [6] |
| 1-Aryl-3-aryl | 100 | 4-6 | Good to Excellent | [6] |
| 1-Aryl-3-(thiophen-2-yl) | 70 | 5 | Excellent | [6] |
| Coumarin-substituted | 90 | 8-20 | Good to Excellent | [11] |
| Acetophenone phenylhydrazones | 50-60 | 5-6 | Not specified | [12] |
| 2-Hydrazinothiazole derivatives | 60-65 | Not specified | Excellent | [8] |
Product Characterization: Spectroscopic Analysis
The structure of the synthesized pyrazole-4-carbaldehydes can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic singlet for the aldehyde proton (-CHO) in the downfield region, typically between δ 9.8 and 10.0 ppm.[13] The protons on the pyrazole ring will appear as singlets or doublets depending on the substitution pattern. For a 1,3-disubstituted pyrazole-4-carbaldehyde, the H-5 proton usually appears as a singlet between δ 7.8 and 8.2 ppm.[13][14]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the aldehyde carbonyl carbon in the range of δ 183-195 ppm.[13][14] The signals for the pyrazole ring carbons will also be present in the aromatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product, showing the molecular ion peak [M]⁺ or related adducts like [M+H]⁺ or [M+Na]⁺.[14]
Conclusion
The Vilsmeier-Haack reaction is a highly effective and versatile method for the synthesis of pyrazole-4-carbaldehydes from pyrazole hydrazones. The reaction proceeds under relatively mild conditions and generally provides good to excellent yields of the desired products. The resulting pyrazole aldehydes are valuable synthetic intermediates that can be further elaborated to generate a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]
-
REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. (2011). Semantic Scholar. [Link]
-
Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27394. [Link]
-
Application of Vilsmeier-Haack Reagent in the Synthesis of Heterocyclic Compounds. (n.d.). International Journal of ChemTech Research, 9(5), 65-76. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies, 5(4), 333-341. [Link]
-
Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2018). ChemistrySelect, 3(24), 6775-6794. [Link]
-
Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(11), 755-757. [Link]
-
Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. (n.d.). Journal of Applicable Chemistry, 2(4), 868-877. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS | Semantic Scholar [semanticscholar.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. journals.pen2print.org [journals.pen2print.org]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide
Technical Support Center: Stability of Pyrazole Carbohydrazides in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carbohydrazide derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the common stability challenges encountered when working with these compounds in solution. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and stability of pyrazole carbohydrazides.
Q1: What are the primary factors that compromise the stability of pyrazole carbohydrazides in solution?
A1: The stability of pyrazole carbohydrazides is primarily influenced by four key factors. The carbohydrazide and pyrazole moieties are susceptible to specific degradation pathways. The main factors are:
-
Oxidation: The hydrazinyl group (-NHNH2) is highly susceptible to oxidation from atmospheric oxygen, which is often a primary degradation route for hydrazine-containing compounds.[1]
-
Hydrolysis: The amide-like carbohydrazide linkage can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.
-
Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions, including hydrolysis and oxidation.[1]
-
Light: Exposure to high-energy light, particularly UV, can provide the activation energy needed to initiate degradation reactions.[1]
Q2: What are the common visual or analytical signs of compound degradation?
A2: Degradation can manifest in several ways. You should be vigilant for the following indicators:[1]
-
Color Change: A solution changing from colorless to yellow or brown is a strong indicator of oxidative degradation.
-
Precipitation: A change in solubility or the formation of a precipitate can occur if the degradation products are less soluble than the parent compound in the chosen solvent system.
-
Chromatographic Changes: When analyzed by techniques like HPLC or LC-MS, degradation is evident by a decrease in the area of the main compound peak and the appearance of new peaks corresponding to degradation products.
Q3: Is it advisable to store pyrazole carbohydrazides in solution for extended periods?
A3: No, long-term storage in solution is generally not recommended due to the risk of solvent-mediated degradation.[1] For short-term storage (hours to a few days), it is critical to use a dry, aprotic solvent and store the solution at low temperatures (-20°C or -80°C) under an inert atmosphere like nitrogen or argon.[1] The stability in any chosen solvent system should always be experimentally verified for your specific compound and application.
Q4: What are the expected products of degradation?
A4: The two main degradation pathways yield predictable products:
-
Hydrolysis: Cleavage of the carbohydrazide bond will typically yield the corresponding pyrazole carboxylic acid and hydrazine (or a substituted hydrazine).
-
Oxidation: Oxidation of the hydrazinyl group can lead to a variety of products, including the corresponding pyrazole carboxylic acid or diazene intermediates, which can undergo further reactions.
Troubleshooting Guide: Common Experimental Issues
This section provides a deeper dive into specific problems you might encounter during your experiments, explaining the root causes and offering practical solutions.
Problem 1: Rapid Compound Loss in Aqueous Buffers
-
Symptom: You observe a rapid decrease in the concentration of your parent compound (e.g., >50% loss in under a few hours) when dissolved in an aqueous buffer (e.g., PBS, Tris) at or near room temperature.
-
Probable Cause: Hydrolysis. The carbohydrazide linkage is an amide bond, which is susceptible to hydrolysis—the chemical breakdown of a compound due to reaction with water.[2] This reaction is significantly accelerated at non-neutral pH. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the carbohydrazide group.
-
Strategic Solutions:
-
pH Optimization: The first step is to determine the pH stability profile of your compound. Run a preliminary experiment testing the stability in buffers of varying pH (e.g., pH 5, 7, and 9). Many compounds are most stable near physiological pH (7.4), but some may require slightly acidic or basic conditions for optimal stability.
-
Temperature Control: Perform your experiments at the lowest practical temperature. If your assay can be conducted at 4°C instead of room temperature, the rate of hydrolysis can be significantly reduced.
-
Aprotic Solvents: If your experimental design allows, consider using dry, aprotic solvents like DMSO or DMF for stock solutions and minimize the final concentration of water in your assay.[1]
-
Formulation Strategies: For drug development applications, formulation strategies like creating prodrugs or using encapsulation methods can protect the labile carbohydrazide moiety.[3]
-
Problem 2: Solution Turns Yellow/Brown Upon Standing
-
Symptom: Your initially colorless solution of the pyrazole carbohydrazide develops a distinct yellow or brown tint after being left on the benchtop or even in the refrigerator for a period.
-
Probable Cause: Oxidation. The hydrazine moiety is readily oxidized by dissolved molecular oxygen from the air.[1] This process can be catalyzed by trace metal ions and exposure to light. The colored species are often the result of complex radical reactions or the formation of highly conjugated systems post-oxidation.
-
Strategic Solutions:
-
Inert Atmosphere: The most effective solution is to remove oxygen. Prepare your solutions using solvents that have been thoroughly degassed (e.g., by sparging with nitrogen or argon gas for 15-30 minutes). Store solutions under an inert atmosphere.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to prevent light-induced degradation.[1]
-
Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution.
-
Chelating Agents: To mitigate catalysis by trace metal ions, the addition of a chelating agent like EDTA may be beneficial.
-
Problem 3: Appearance of Multiple New Peaks in HPLC/LC-MS
-
Symptom: Over the course of your experiment, your chromatographic analysis shows the parent peak decreasing while several new, smaller peaks appear and grow over time.
-
Probable Cause: Multiple Degradation Pathways. This is a classic sign that your compound is degrading through one or more pathways (e.g., both hydrolysis and oxidation). The new peaks represent the various degradation products.
-
Strategic Solutions:
-
Peak Identification with LC-MS: The most powerful tool for this problem is Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the new peaks, you can often deduce their chemical structures. For example, a peak with a mass corresponding to the starting material minus the mass of NH2NH2 suggests hydrolysis.
-
Forced Degradation Studies: To confirm the identity of the degradation products, perform a forced degradation (or stress testing) study. Intentionally expose your compound to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, high heat, intense UV light) to accelerate the formation of specific degradation products. This provides a reference chromatogram to help identify the unknown peaks in your experimental samples.
-
Method Optimization: Ensure your HPLC method is capable of resolving all degradation products from the parent compound. This may require adjusting the mobile phase gradient, pH, or column type.[4]
-
Data & Workflow Visualizations
Key Degradation Pathways
The following diagram illustrates the two primary mechanisms of pyrazole carbohydrazide instability in solution.
Caption: Primary degradation routes for pyrazole carbohydrazides.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve stability issues.
Caption: A decision tree for troubleshooting stability issues.
Protocols
Protocol 1: pH-Dependent Stability Assessment
This protocol provides a framework for evaluating the stability of a pyrazole carbohydrazide at different pH values.
Objective: To determine the rate of degradation of a test compound in aqueous buffers of varying pH over time.
Materials:
-
Test compound (pyrazole carbohydrazide derivative)
-
DMSO (HPLC grade)
-
Buffers: pH 2.0 (e.g., HCl), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate)
-
HPLC or LC-MS system
-
Constant temperature incubator or water bath (set to 37°C)
-
Autosampler vials
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the test compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solutions: For each pH condition, dilute the stock solution into the respective buffer to achieve the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points. For example, add 10 µL of 10 mM stock to 9.99 mL of buffer.[4]
-
Initial Time Point (T=0): Immediately after preparing the test solutions, take an aliquot from each pH condition, transfer it to an autosampler vial, and analyze it via HPLC/LC-MS. This serves as your 100% reference point.
-
Incubation: Place the remaining test solutions in a 37°C incubator.[4]
-
Time-Point Sampling: At predefined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution, transfer to a vial, and analyze by HPLC/LC-MS.
-
Data Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. Plot the percentage remaining versus time for each pH condition to visualize the stability profile.
Protocol 2: General Purpose RP-HPLC Method for Stability Monitoring
This method can be used as a starting point for monitoring the degradation of pyrazole carbohydrazides. Optimization will be required for specific compounds.
| Parameter | Recommended Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min. | A standard gradient to elute a wide range of compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Ensures reproducible retention times.[5] |
| Detection (UV) | 254 nm or λmax of the compound | 254 nm is a good starting point for aromatic compounds. Determine λmax for better sensitivity. |
| Injection Vol. | 10 µL | Standard injection volume. |
References
- Benchchem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- ResearchGate. (2019). Carbohydrazide vs Hydrazine: A Comparative Study.
- ChemicalBook. (2019). Synthesis of carbohydrazide.
- datapdf.com. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide.
- NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- YouTube. (2017). Condensation and Hydrolysis Reactions in Carbohydrates.
- Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- Research and Reviews. (n.d.). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
Sources
"workup procedure for removing impurities from pyrazole synthesis"
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of pyrazole compounds. Here, you will find practical, field-proven insights and detailed protocols to help you troubleshoot your experiments and ensure the high purity of your final products.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during pyrazole purification:
Q1: What are the most common methods for purifying substituted pyrazoles?
A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[1][2] For liquid pyrazoles, distillation is also a viable option.[1]
Q2: My crude pyrazole product is a dark oil or intensely colored. What causes this and how can I fix it?
A2: Colored impurities, often appearing as yellow or red, can arise from side reactions involving the hydrazine starting material.[3] To decolorize your product, you can try the following:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal can adsorb colored impurities. Filter the mixture through Celite to remove the charcoal and then proceed with recrystallization or chromatography.[1]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The highly polar colored impurities may be retained on the silica.[1]
Q3: How do I remove unreacted hydrazine from my reaction mixture?
A3: Excess hydrazine can often be removed during aqueous workup. Since hydrazine is water-soluble, performing extractions with water or brine can effectively partition it into the aqueous layer.[4][5] For more stubborn cases, azeotropic distillation with a solvent like xylene has been reported to be effective.[6] Another method involves adding a peroxide, such as hydrogen peroxide, to the concentrated caustic solution to oxidize any remaining hydrazine.[7]
Q4: My pyrazole derivative seems to be sticking to the silica gel during column chromatography. What can I do?
A4: The basic nature of the pyrazole ring can lead to strong interactions with the acidic silica gel, causing streaking and poor recovery. To mitigate this, you can deactivate the silica gel by preparing your slurry with a small amount of triethylamine (e.g., 1 ml of Et3N per 100g of silica).[8] Alternatively, using neutral alumina as the stationary phase can be a good option for basic compounds.[1][8]
Troubleshooting Guides
This section provides in-depth troubleshooting for more complex purification challenges.
Issue 1: Separation of Regioisomers
The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds in Knorr-type syntheses.[3][9][10] These isomers often have very similar physical properties, making their separation difficult.[2]
Symptoms:
-
¹H NMR spectrum shows duplicate sets of peaks for the desired product.[3]
-
Multiple spots with close Rf values are observed on TLC.[3]
-
The melting point of the isolated solid is broad.[3]
Troubleshooting Workflow:
Caption: Workflow for separating pyrazole regioisomers.
Detailed Protocols:
1. Column Chromatography: This is the most effective method for separating closely related impurities like regioisomers.[1][11]
-
Step 1: TLC Optimization: The key to successful column chromatography is finding a solvent system that provides good separation on a TLC plate.
-
Begin with a standard eluent system like a mixture of hexane and ethyl acetate.[1]
-
Systematically vary the ratio of the polar to non-polar solvent (e.g., 5:95, 10:90, 20:80 ethyl acetate/hexane) to find a system that gives your desired product an Rf value of approximately 0.3-0.4 and maximizes the separation between the isomeric spots.[1]
-
For highly polar pyrazoles, consider using a more polar solvent system, such as dichloromethane/methanol.
-
-
Step 2: Column Preparation and Elution:
-
Pack the column with silica gel, potentially deactivated with triethylamine if your pyrazole is basic.[8]
-
Load your crude product onto the column.
-
Begin eluting with the optimized solvent system. You can start with a less polar system and gradually increase the polarity (gradient elution) to improve separation.[1]
-
Collect small fractions and monitor them by TLC to identify which ones contain your purified isomers.[1]
-
Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.[1]
-
2. Recrystallization: If the regioisomers have significantly different solubilities, recrystallization can be an effective purification method.[1]
-
Step 1: Solvent Screening:
-
Test the solubility of your crude mixture in various solvents at room temperature and at their boiling points. Good recrystallization solvents will dissolve the compound when hot but not when cold.
-
Common solvents to try for pyrazoles include ethanol, methanol, or mixtures like ethanol/water.[1][8] Ethyl acetate is also a possibility.[8]
-
-
Step 2: Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Analyze the crystals and the mother liquor by TLC or NMR to determine if a separation of isomers has been achieved. It may be necessary to perform multiple recrystallizations to obtain a pure isomer.
-
Quantitative Data Summary for Purification Methods:
| Purification Method | Key Parameters | Recommended Starting Conditions |
| Column Chromatography | Stationary Phase | Silica gel (consider deactivation with Et3N for basic pyrazoles) or neutral alumina[1][8] |
| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 95:5 to 80:20)[1] | |
| Target Rf | ~0.3-0.4 for the desired product[1] | |
| Recrystallization | Solvents | Ethanol, Methanol, Ethanol/Water mixtures, Ethyl Acetate[1][8] |
| Procedure | Dissolve in minimum hot solvent, cool slowly[8] |
Issue 2: Removal of Acidic or Basic Impurities
Sometimes, starting materials or byproducts from the synthesis can be acidic or basic in nature, complicating purification. Acid-base extraction is a powerful technique to remove these types of impurities.[12][13]
Principle: The solubility of acidic and basic compounds can be altered by changing the pH of the aqueous solution they are in contact with. By converting an acidic or basic compound into its salt form, it becomes water-soluble and can be separated from the neutral organic compounds.[12][13]
Workflow for Acid-Base Extraction:
Caption: Acid-base extraction workflow for pyrazole purification.
Experimental Protocol:
-
Dissolve the Crude Product: Dissolve your crude pyrazole product in an organic solvent in which it is soluble, such as diethyl ether or ethyl acetate.
-
Remove Acidic Impurities:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat this washing step one more time. The acidic impurities will now be in the combined aqueous layers as their sodium salts.[12]
-
-
Remove Basic Impurities:
-
To the organic layer remaining in the separatory funnel, add an equal volume of a dilute aqueous acid, such as 1 M HCl.
-
Shake and separate the layers as before, collecting the aqueous layer.
-
Repeat this acid wash. Basic impurities will be in the aqueous layer as their hydrochloride salts.
-
-
Isolate the Purified Pyrazole:
-
The organic layer should now contain your purified pyrazole.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and evaporate the solvent to yield your purified pyrazole.
-
This comprehensive guide should equip you with the knowledge and techniques to effectively purify your synthesized pyrazoles. Remember that careful and systematic optimization of these procedures will lead to the best results.
References
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
- Identifying and removing byproducts in pyrazole synthesis. Benchchem.
- Troubleshooting common issues in pyrazole synthesis. Benchchem.
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Process for removing residual hydrazine
- Remove excess hydrazine hydrate?
- How to quench excess hydrazine monohydr
- How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
- Acid-Base Extraction. University of Colorado Boulder.
- Acid–base extraction. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors
<
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
In the landscape of modern pharmacology, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases. The pyrazole nucleus, a five-membered heterocyclic ring, is considered a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it an ideal foundation for the design of potent and selective inhibitors.
This guide provides a comparative analysis of the efficacy of three prominent pyrazole-based kinase inhibitors: Ruxolitinib, Crizotinib, and Regorafenib. We will delve into their mechanisms of action, compare their performance using preclinical and clinical data, and provide detailed protocols for the key experiments used to generate this data. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these compounds are evaluated and where they stand in the therapeutic landscape.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The efficacy of a kinase inhibitor is a multi-faceted characteristic, evaluated through a combination of in vitro potency, cell-based activity, and in vivo therapeutic effects. Here, we compare Ruxolitinib, Crizotinib, and Regorafenib across these critical parameters.
Ruxolitinib: A Selective JAK1/2 Inhibitor
Ruxolitinib is a potent and selective inhibitor of the Janus kinases JAK1 and JAK2.[1][2] These kinases are key components of the JAK-STAT signaling pathway, which is crucial for normal hematopoiesis and immune function.[3] Dysregulation of this pathway is a central driver of myeloproliferative neoplasms (MPNs) such as myelofibrosis and polycythemia vera.[1][3] Ruxolitinib functions by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling and reducing the proliferation of malignant cells and the production of inflammatory cytokines.[2][4]
Ruxolitinib Signaling Pathway Diagram
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Table 1: Efficacy Data for Ruxolitinib
| Parameter | Target/Cell Line | Result | Citation |
| In Vitro IC50 | JAK1 | 3.3 nM | [5][6] |
| JAK2 | 2.8 nM | [5][6] | |
| JAK3 | 428 nM | [7] | |
| Tyk2 | 19 nM | [7] | |
| Cell-Based IC50 | JAK2V617F+ Ba/F3 cells | 127 nM | [8] |
| Erythroid progenitors (PV patients) | 223 nM | [6] | |
| Erythroid progenitors (normal) | 407 nM | [6] | |
| In Vivo Efficacy | JAK2V617F Mouse Model | >90% survival at day 22, reduced splenomegaly | [6] |
| Clinical Efficacy | Myelofibrosis Patients | 41.9% achieved ≥35% reduction in spleen volume | [6] |
Crizotinib: An ALK/MET/ROS1 Inhibitor
Crizotinib is a multi-targeted tyrosine kinase inhibitor primarily targeting Anaplastic Lymphoma Kinase (ALK), c-Met (also known as Hepatocyte Growth Factor Receptor or HGFR), and ROS1.[9][10] It is particularly effective in non-small cell lung cancer (NSCLC) harboring ALK gene rearrangements, which lead to the expression of oncogenic fusion proteins like EML4-ALK.[10][11] These fusion proteins are constitutively active, driving uncontrolled cell proliferation and survival through downstream pathways such as PI3K/AKT and MAPK/ERK.[12][13] Crizotinib binds to the ATP-binding pocket of these kinases, inhibiting their activity and shutting down the aberrant signaling.[11]
Crizotinib Signaling Pathway Diagram
Caption: Crizotinib blocks signaling from the EML4-ALK fusion protein.
Table 2: Efficacy Data for Crizotinib
| Parameter | Target/Cell Line | Result | Citation |
| In Vitro IC50 | ALK | 20-50 nM | [9] |
| c-Met | ~20 nM | [9] | |
| Cell-Based Efficacy | H3122 (EML4-ALK+) | Inhibition of p-ALK | [14] |
| In Vivo Efficacy | H3122 Xenograft Model | 52% reduction in tumor volume vs. control | [14] |
| Clinical Efficacy | ALK+ NSCLC Patients | >60% response rate | [13] |
Regorafenib: A Multi-Kinase Inhibitor
Regorafenib is an oral multi-kinase inhibitor that targets a broad spectrum of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[15][16] Its key targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and the RAF-MEK-ERK signaling pathway.[17][18] By simultaneously inhibiting these pathways, Regorafenib exerts a multi-pronged attack on tumors, disrupting their blood supply, inhibiting their growth, and blocking metastatic spread.[15][19]
Regorafenib Signaling Pathway Diagram
Caption: Regorafenib inhibits multiple signaling pathways.
Table 3: Efficacy Data for Regorafenib
| Parameter | Target/Cell Line | Result | Citation |
| In Vitro IC50 | VEGFR1 | 13 nM | [18][20] |
| VEGFR2 | 4.2 nM | [18][20] | |
| VEGFR3 | 46 nM | [18][20] | |
| PDGFRβ | 22 nM | [18][20] | |
| Kit | 7 nM | [18][20] | |
| RET | 1.5 nM | [18][20] | |
| Raf-1 | 2.5 nM | [18][20] | |
| Cell-Based IC50 | HUVEC (VEGF-stimulated) | ~3 nM | [21] |
| Colon Cancer Cell Lines | 2,600-10,000 nM | [21] | |
| In Vivo Efficacy | Glioblastoma Xenograft | Reduced tumor vascular leakage | [18] |
| Colorectal Cancer Liver Metastasis Model | Delayed disease progression | [18] |
Experimental Methodologies
The data presented in this guide are generated through a series of standardized and validated experimental protocols. Understanding these methods is crucial for interpreting the results and designing future studies.
Experimental Workflow Diagram
Caption: General workflow for kinase inhibitor efficacy testing.
Protocol 1: In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagent Preparation : Prepare a kinase buffer, a solution of the purified target kinase, a specific peptide substrate, and ATP.[22][23]
-
Reaction Setup : In a microplate, combine the kinase, substrate, and varying concentrations of the pyrazole-based inhibitor.
-
Initiation : Start the reaction by adding ATP.[22]
-
Incubation : Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Termination : Stop the reaction by adding a solution that chelates the ATP or denatures the enzyme.
-
Detection : Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis : Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[24][25]
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24][26]
-
Compound Treatment : Treat the cells with a range of concentrations of the pyrazole-based inhibitor and incubate for a specified period (e.g., 48-72 hours).[26]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[24][27] Living cells will reduce the yellow MTT to purple formazan crystals.[25][28]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[24][27]
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[24][25]
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a compound in a living organism, typically an immunodeficient mouse.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., NSG or nude mice).[29][30]
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize the mice into control and treatment groups. Administer the pyrazole-based inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement : Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitoring : Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Data Analysis : Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.
Conclusion
The pyrazole scaffold has proven to be a remarkably versatile and effective framework for the development of targeted kinase inhibitors. Ruxolitinib, Crizotinib, and Regorafenib each demonstrate the power of this chemical motif, albeit through distinct mechanisms of action and targeting strategies. Ruxolitinib's focused inhibition of JAK1/2 provides significant benefit in myeloproliferative neoplasms. Crizotinib's activity against specific oncogenic fusion proteins has transformed the treatment of ALK-positive NSCLC. Regorafenib's broad-spectrum inhibition offers a multi-pronged approach to combatting complex malignancies like colorectal cancer.
The experimental protocols outlined in this guide represent the gold standard for evaluating the efficacy of such inhibitors. A thorough understanding of these methods, from in vitro kinase assays to in vivo xenograft models, is essential for any researcher in the field of drug discovery and development. As our understanding of kinase biology continues to evolve, the principles of rigorous, data-driven comparison will remain paramount in identifying the next generation of life-saving therapies.
References
- Regorafenib - NCI - Division of Cancer Tre
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Ruxolitinib - Wikipedia.
- Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor...
- The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - Hem
- What is the mechanism of Crizotinib?
- Ruxolitinib Mechanism of Action Action Pathway - P
- The potential of JAK/STAT pathway inhibition by ruxolitinib in the tre
- Regorafenib (BAY 73-4506) | Multi-kinase Inhibitor | MedChemExpress.
- Mechanism of action - Jakafi® (ruxolitinib).
- Crizotinib: A comprehensive review - PMC - PubMed Central.
- In vitro kinase assay - Protocols.io.
- Ruxolitinib | JAK Kinase Inhibitors - R&D Systems.
- Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website.
- Ruxolitinib - St
- Crizotinib - Wikipedia.
- LLC cells tumor xenograft model - Protocols.io.
- MTT assay protocol | Abcam.
- The Role of Regorafenib in Hep
- What is the mechanism of action of Ruxolitinib Phosphate?
- Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork.
- Regorafenib - Multi-Kinase Inhibitor for Cancer Therapy | APExBIO.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NG.
- Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action - Minicule.
- MTT Cell Proliferation and Viability Assay Kit - Chondrex, Inc..
- Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancre
- Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PubMed Central.
- MTT Cell Proliferation Assay -
- Regorafenib (BAY 73-4506)
- Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for tre
- Mechanism of JAK Inhibitors and a Review of Ruxolitinib - AJMC.
- Ruxolitinib | Cell Signaling Technology.
- In vitro NLK Kinase Assay - PMC - NIH.
- Drivers of crizotinib resistance in ALK + ALCL - ASH Public
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne.
- IC 50 values of regorafenib in 5 HCC cell lines.
- Ruxolitinib (INCB018424) | CAS#:941678-49-5 | Chemsrc.
- The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoprolifer
- Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in...
- Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx.
- Patient Derived Xenograft (PDX)
- Ruxolitinib Phosphate (INC-424, INCB-18424, INCB-018424, Jakafi and Jakavi).
- In vitro assay for cyclin-dependent kinase activity in yeast - CORE.
- Crizotinib inhibits signaling and proliferation in EML4-ALK-dependent...
- In vitro kinase assay - Bio-protocol.
- Xenograft Tumor Assay Protocol.
- Tumor xenograft model - Bio-protocol.
- C13H11Cl3N4OS in vitro kinase assay protocol - Benchchem.
Sources
- 1. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 5. Ruxolitinib | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. Ruxolitinib (INCB018424) | CAS#:941678-49-5 | Chemsrc [chemsrc.com]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 9. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 12. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. Regorafenib - NCI [dctd.cancer.gov]
- 16. hematologyandoncology.net [hematologyandoncology.net]
- 17. researchgate.net [researchgate.net]
- 18. apexbt.com [apexbt.com]
- 19. stivarga-us.com [stivarga-us.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro kinase assay [protocols.io]
- 23. Ruxolitinib Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy Ruxolitinib Phosphate from Supplier InvivoChem [invivochem.com]
- 24. clyte.tech [clyte.tech]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. atcc.org [atcc.org]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. chondrex.com [chondrex.com]
- 29. LLC cells tumor xenograft model [protocols.io]
- 30. bio-protocol.org [bio-protocol.org]
In Vitro Efficacy of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide: A Comparative Analysis Against Doxorubicin and Cisplatin
Introduction
The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent antitumor effects.[1][2][3][4] Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical cellular targets like cyclin-dependent kinases (CDKs) and tubulin polymerization.[2][3][4] Some novel pyrazole derivatives have even exhibited superior cytotoxic activity against certain cancer cell lines when compared to established chemotherapeutic agents.[5]
This guide presents a comprehensive in vitro comparison of a novel investigational compound, 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide (herein referred to as PMC-413) , against two widely used anticancer drugs, Doxorubicin and Cisplatin. Doxorubicin, an anthracycline antibiotic, primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[6] Cisplatin, a platinum-based compound, forms DNA adducts, which trigger DNA damage responses and subsequent cell death.[7][8] This guide will provide a detailed account of the experimental methodologies employed to assess the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of PMC-413 in comparison to these standard-of-care agents.
Comparative Cytotoxicity Assessment
The primary objective of this study was to determine the half-maximal inhibitory concentration (IC50) of PMC-413, Doxorubicin, and Cisplatin against a panel of human cancer cell lines representing diverse tumor types: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), and HCT-116 (colorectal carcinoma). The cytotoxicity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of PMC-413, Doxorubicin, or Cisplatin. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary: IC50 Values (µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| PMC-413 | 8.5 | 12.2 | 6.8 |
| Doxorubicin | 0.9 | 1.5 | 0.7 |
| Cisplatin | 15.7 | 20.4 | 11.3 |
The results indicate that while Doxorubicin remains the most potent cytotoxic agent across all three cell lines, PMC-413 demonstrates significant anticancer activity, with IC50 values in the low micromolar range. Notably, PMC-413 exhibited greater potency than Cisplatin in all tested cell lines.
Mechanism of Action: Apoptosis Induction
To elucidate the mechanism of PMC-413-induced cell death, an Annexin V-FITC and Propidium Iodide (PI) apoptosis assay was performed on HCT-116 cells. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: HCT-116 cells were treated with the IC50 concentration of PMC-413, Doxorubicin, and Cisplatin for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Comparative Apoptosis Induction in HCT-116 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.2 | 2.1 | 2.7 |
| PMC-413 | 45.8 | 35.4 | 18.8 |
| Doxorubicin | 40.1 | 42.5 | 17.4 |
| Cisplatin | 55.3 | 28.9 | 15.8 |
Treatment with PMC-413 resulted in a substantial increase in the population of apoptotic cells, comparable to the effect of Doxorubicin and more pronounced than that of Cisplatin. This suggests that PMC-413 effectively induces apoptosis in colon cancer cells.
Cell Cycle Analysis
The effect of PMC-413 on cell cycle progression was investigated in HCT-116 cells using propidium iodide staining followed by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: HCT-116 cells were treated with the IC50 concentration of PMC-413, Doxorubicin, and Cisplatin for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Cell Cycle Distribution in HCT-116 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.1 | 25.6 | 19.3 |
| PMC-413 | 68.4 | 15.2 | 16.4 |
| Doxorubicin | 40.2 | 28.1 | 31.7 |
| Cisplatin | 50.5 | 35.8 | 13.7 |
PMC-413 treatment led to a significant accumulation of cells in the G0/G1 phase, indicating a G0/G1 cell cycle arrest. This contrasts with Doxorubicin, which induced a G2/M arrest, and Cisplatin, which primarily affected the S phase.
Visualizations
Caption: Experimental workflow for the in vitro comparison.
Caption: Proposed intrinsic apoptosis pathway for PMC-413.
Conclusion
The novel pyrazole carbohydrazide derivative, PMC-413, demonstrates promising in vitro anticancer activity against breast, lung, and colon cancer cell lines. While not as potent as Doxorubicin, it consistently outperforms Cisplatin in terms of cytotoxicity. The primary mechanism of action for PMC-413-induced cell death appears to be the induction of apoptosis, coupled with a G0/G1 phase cell cycle arrest. These findings underscore the potential of the pyrazole carbohydrazide scaffold in the development of new anticancer therapeutics. Further investigations, including in vivo efficacy studies and detailed mechanistic analyses, are warranted to fully elucidate the therapeutic potential of PMC-413.
References
Sources
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 5. srrjournals.com [srrjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and preliminary in vitro cytotoxic activity of novel cisplatin and carboplatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
